Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-
Overview
Description
Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]- is an organic compound with a complex aromatic structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzoic acid moiety substituted with a phenylmethoxy and phenoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[4-(phenylmethoxy)phenoxy]- typically involves the nucleophilic substitution of 4-phenoxybenzoic acid with phenylmethanol. One common method includes the use of sodium hypochlorite as the oxidant and polyethylene glycol (PEG)-400 as the catalyst . Another approach involves the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes. For instance, the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene is a well-documented method used in industrial settings . This process is favored due to its efficiency and the availability of raw materials like phenol, para cresol, and para dihalobenzene.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium hypochlorite.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic aromatic substitutions are possible due to the presence of the aromatic rings.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in the presence of PEG-400.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents and catalysts for electrophilic substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 4-[4-(phenylmethoxy)phenoxy]- involves its interaction with various molecular targets and pathways. For instance, it can block DNA binding of the human papillomavirus (HPV) E2 protein, thereby inhibiting viral replication . Additionally, its structure allows it to participate in various biochemical pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]- can be compared with other similar compounds, such as:
4-Phenoxybenzoic acid: Shares a similar structure but lacks the phenylmethoxy group.
Diphenyl ether 4-carboxylic acid: Another related compound with similar applications in industry and research.
The uniqueness of benzoic acid, 4-[4-(phenylmethoxy)phenoxy]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-(4-phenylmethoxyphenoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-20(22)16-6-8-18(9-7-16)24-19-12-10-17(11-13-19)23-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIYWIBRNMVSNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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